molecular formula C11H16O2Si B11894758 3-Methoxy-2-(trimethylsilyl)benzaldehyde CAS No. 113337-61-4

3-Methoxy-2-(trimethylsilyl)benzaldehyde

Cat. No.: B11894758
CAS No.: 113337-61-4
M. Wt: 208.33 g/mol
InChI Key: FYIUJFWUDWHCHF-UHFFFAOYSA-N
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Description

3-Methoxy-2-(trimethylsilyl)benzaldehyde is an organic compound with the molecular formula C11H16O2Si and a molecular weight of 208.33 g/mol . It is a benzaldehyde derivative where the benzene ring is substituted with a methoxy group at the third position and a trimethylsilyl group at the second position. This compound is used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(trimethylsilyl)benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified by distillation or recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(trimethylsilyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Methoxy-2-(trimethylsilyl)benzoic acid.

    Reduction: 3-Methoxy-2-(trimethylsilyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

3-Methoxy-2-(trimethylsilyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(trimethylsilyl)benzaldehyde involves its reactivity as an aldehyde and the influence of the methoxy and trimethylsilyl groups on its chemical behavior. The methoxy group is an electron-donating group, which can activate the benzene ring towards electrophilic substitution reactions. The trimethylsilyl group can be easily removed under acidic or basic conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzaldehyde: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.

    2-Methoxybenzaldehyde: The methoxy group is at a different position, affecting its reactivity and applications.

    4-Methoxybenzaldehyde: Similar to 3-Methoxybenzaldehyde but with the methoxy group at the para position.

Uniqueness

3-Methoxy-2-(trimethylsilyl)benzaldehyde is unique due to the presence of both methoxy and trimethylsilyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .

Properties

CAS No.

113337-61-4

Molecular Formula

C11H16O2Si

Molecular Weight

208.33 g/mol

IUPAC Name

3-methoxy-2-trimethylsilylbenzaldehyde

InChI

InChI=1S/C11H16O2Si/c1-13-10-7-5-6-9(8-12)11(10)14(2,3)4/h5-8H,1-4H3

InChI Key

FYIUJFWUDWHCHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1[Si](C)(C)C)C=O

Origin of Product

United States

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